1-(5-Chloro-2-methylphenyl)-2-thiourea
Overview
Description
1-(5-Chloro-2-methylphenyl)-2-thiourea is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Structural Characterization
Spectroscopic Analysis : Thiourea derivatives are extensively studied for their structural characteristics using various spectroscopic techniques. The synthesis and characterization of such derivatives often involve single crystal XRD, NMR, FT-IR, and UV/vis spectroscopy, revealing detailed insights into their molecular structure and vibrational frequencies. These studies not only elucidate the molecular geometry and electronic properties but also highlight the stability and charge distribution within the molecules, facilitating their application in molecular electronics and photonics (Y. Mary et al., 2016; Hamza M. Abosadiya et al., 2015).
Crystal Structure Analysis : The detailed crystallographic analysis of thiourea derivatives provides vital information about their solid-state arrangements, hydrogen bonding patterns, and potential for forming supramolecular assemblies. These properties are crucial for designing materials with specific optical and mechanical properties (A. Saeed et al., 2010).
Biological and Medicinal Applications
Antimicrobial Agents : The synthesis of thiourea derivatives has been driven by their potent antimicrobial activities. Research has demonstrated that certain thiourea compounds exhibit significant inhibitory effects against a range of bacterial and fungal species, highlighting their potential as lead compounds in the development of new antimicrobial agents (T. Benneche et al., 2011).
DNA Binding and Antioxidant Properties : Thiourea derivatives have shown promising results in studies investigating their interaction with DNA and antioxidant activities. These findings suggest potential applications in the development of anticancer drugs and antioxidants, with some compounds displaying binding affinities and activities that merit further exploration (Shaista Tahir et al., 2015).
Catalysis and Material Science
Organocatalysis : Thioureas have emerged as powerful scaffolds in organocatalysis, promoting a variety of asymmetric reactions with high enantioselectivity. Their ability to form hydrogen bonds with substrates facilitates the activation and stabilization of reaction intermediates, underscoring their utility in synthetic organic chemistry (J. Malerich et al., 2008).
Mechanism of Action
Target of Action
It’s structurally similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH]
in Mycobacterium tuberculosis .
Mode of Action
It’s structurally similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is known to inhibit the Enoyl-[acyl-carrier-protein] reductase [NADH]
. This inhibition could potentially disrupt the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the target of its structurally similar compound, it could potentially affect the fatty acid biosynthesis pathway, specifically the synthesis of mycolic acids .
Result of Action
Based on the target of its structurally similar compound, it could potentially disrupt the integrity of the bacterial cell wall, leading to the death of the bacteria .
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAMKSMNMYWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374013 | |
Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72806-61-2 | |
Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72806-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.